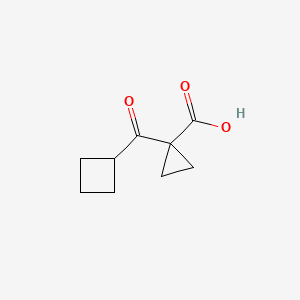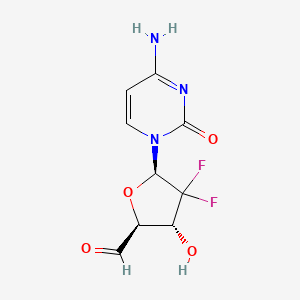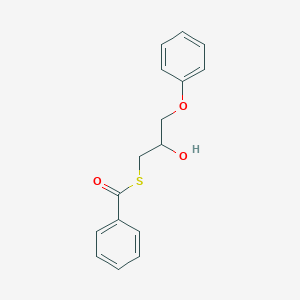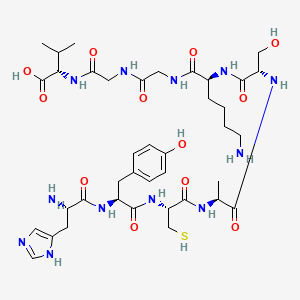
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is a compound that features both cyclobutane and cyclopropane rings, making it an interesting subject for chemical research. The presence of these strained ring systems can impart unique reactivity and properties to the molecule, which can be exploited in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclobutane and cyclopropane rings followed by their functionalization. One common method is the cyclopropanation of a suitable precursor, such as an alkene, using a reagent like diazomethane or a metal carbenoid. The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a suitable partner like a ketene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and cycloaddition steps, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to break the ring systems.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out on the carbonyl carbon or on the ring systems using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing strained ring systems.
Biology: Its unique structure can be exploited in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The strained ring systems can also undergo ring-opening reactions, which can be exploited in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler compound with a single cyclopropane ring.
Cyclobutanecarboxylic acid: Contains a cyclobutane ring but lacks the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: A biologically active compound involved in ethylene biosynthesis in plants.
Uniqueness
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both cyclobutane and cyclopropane rings, which impart distinct reactivity and properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
923277-46-7 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-(cyclobutanecarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7(6-2-1-3-6)9(4-5-9)8(11)12/h6H,1-5H2,(H,11,12) |
Clé InChI |
OMAPZBVFCHUIJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)



![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)


